

Spectroscopic Profile of 1,3,5-Heptatriene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-heptatriene**, a conjugated polyene of interest in various fields of chemical research. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural visualizations to facilitate a deeper understanding of its molecular characteristics.

Executive Summary

1,3,5-Heptatriene is a seven-carbon conjugated system with three double bonds. This document focuses on the spectroscopic properties of the (E,E)-isomer, the most stable and commonly studied form. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and MS, providing researchers with the necessary data for identification and characterization.

Molecular Structure of (E,E)-1,3,5-Heptatriene

The structure of (E,E)-**1,3,5-heptatriene** is a linear chain of seven carbon atoms with alternating double and single bonds. The "(E,E)" designation indicates the trans configuration of the substituents around the C3-C4 and C5-C6 double bonds.

C1
$$\longrightarrow$$
 C2 $\stackrel{=}{\longrightarrow}$ C3 \longrightarrow C4 $\stackrel{=}{\longrightarrow}$ C5 \longrightarrow C6 $\stackrel{=}{\longrightarrow}$ C7



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Caption: Linear structure of **1,3,5-heptatriene**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E,E)-1,3,5-heptatriene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (E,E)-1,3,5-Heptatriene

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)
H1	5.05	d	10.1
H2	6.29	dd	10.4, 15.1
Н3	5.70	m	-
H4	6.06	m	-
H5	5.70	m	-
Н6	6.06	m	-
H7	1.74	d	-

Note: Data is analogous to similar conjugated systems like trans-1,3-pentadiene and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for (E,E)-**1,3,5-Heptatriene**[1]



Carbon	Chemical Shift (ppm)
C1	117.2
C2	136.9
C3	130.5
C4	130.8
C5	128.8
C6	131.5
C7	18.2

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for (E,E)-1,3,5-Heptatriene (Vapor Phase)[1]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3080-3010	Medium	=C-H stretch
~2960-2850	Medium	C-H stretch (alkyl)
~1650-1600	Medium	C=C stretch (conjugated)
~1000-650	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of (E,E)-1,3,5-Heptatriene[2][3]



m/z	Relative Intensity	Possible Fragment
94	High	[M]+ (Molecular Ion)
79	High	[M-CH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺
66	Medium	[C₅H6] ⁺
65	Medium	[C₅H₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument and sample conditions.

NMR Spectroscopy

A sample of **1,3,5-heptatriene** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

For vapor-phase IR spectroscopy, a small amount of liquid **1,3,5-heptatriene** is injected into an evacuated gas cell with a known path length (e.g., 10 cm). The cell is then filled with an inert gas like nitrogen to a specific pressure. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty or nitrogen-filled cell is recorded and subtracted from the sample spectrum.

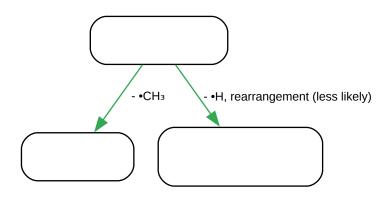
Mass Spectrometry (MS)



Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **1,3,5-heptatriene** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-300 to detect the molecular ion and its fragments.

Visualization of Key Processes Mass Spectrometry Fragmentation Pathway

The fragmentation of the **1,3,5-heptatriene** molecular ion in an electron ionization mass spectrometer can proceed through several pathways. A primary fragmentation is the loss of a methyl radical.



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Caption: Proposed fragmentation of **1,3,5-heptatriene** in MS.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational resource for the identification and characterization of **1,3,5-heptatriene**. The distinct patterns observed in its NMR, IR, and MS spectra serve as reliable fingerprints for this conjugated polyene, aiding researchers in its study and application across various scientific disciplines.



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